2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide
Description
2-Chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is an acetamide derivative characterized by a chloroacetamide backbone substituted with a 2-methoxybenzyl group and an N-methyl moiety. Its molecular formula is C₁₁H₁₄ClNO₂, with an average molecular weight of 235.68 g/mol (calculated from ). The compound's structure combines a lipophilic aromatic ring (2-methoxyphenyl) with a polar amide group, rendering it suitable for applications in medicinal chemistry and pharmaceutical synthesis.
Properties
IUPAC Name |
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-13(11(14)7-12)8-9-5-3-4-6-10(9)15-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTVBKHIKWPOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
The target compound, 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, features a chloroacetamide backbone substituted with a methyl group and a 2-methoxybenzyl group on the nitrogen atom. Its molecular formula is C₁₁H₁₄ClNO₂, with a calculated exact mass of 227.0713 Da. The presence of the 2-methoxy group on the phenyl ring introduces steric and electronic effects that influence reactivity in synthesis.
Spectroscopic Data
While direct data for the 2-methoxy isomer are limited, analogous compounds provide insights:
Synthetic Methodologies
Acylation of N-Methyl-(2-Methoxybenzyl)amine
The most direct route involves reacting N-methyl-(2-methoxybenzyl)amine with chloroacetyl chloride. This method adapts protocols from the synthesis of N-methoxy-N-methylacetamide and 2-chloro-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide.
Reaction Conditions
- Base : Triethylamine (TEA) or sodium acetate neutralizes HCl generated during acylation. Sodium acetate in acetone-water systems achieves higher yields (85–90%) compared to TEA in dichloromethane (78%).
- Solvent : Dichloromethane (DCM) or acetone-water mixtures. Biphasic systems facilitate easy separation of aqueous and organic layers.
- Temperature : Reactions proceed at 0°C to room temperature to minimize side reactions.
Procedure :
- Dissolve N-methyl-(2-methoxybenzyl)amine (1.0 equiv) in DCM or acetone.
- Add base (1.1–1.3 equiv) at 0°C under inert atmosphere.
- Slowly add chloroacetyl chloride (1.05 equiv) dropwise.
- Stir for 12–24 hours at room temperature.
- Quench with saturated NaHCO₃, extract with DCM, dry (MgSO₄), and concentrate.
- Purify by crystallization (methanol or ethanol) or column chromatography.
Reductive Amination Followed by Acylation
For cases where the amine precursor is unavailable, a two-step synthesis via reductive amination is viable:
Step 1: Synthesis of N-Methyl-(2-Methoxybenzyl)amine
- React 2-methoxybenzaldehyde with methylamine in the presence of a reducing agent (NaBH₃CN or NaBH(OAc)₃).
- Solvent : Methanol or THF.
- Yield : 70–80% after distillation.
Step 2: Acylation with Chloroacetyl Chloride
- Follow the acylation protocol in Section 2.1.1.
Alternative Routes: Nucleophilic Substitution
Patent US7094928B2 describes chloroacetamide formation via nucleophilic substitution of bromoethanone intermediates. While designed for a dimethoxyphenyl derivative, this method can be adapted:
Reaction Optimization and Challenges
Solvent and Base Effects
Analytical Characterization
Melting Point and Purity
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted amides or thioamides.
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: N-methyl-2-methoxybenzylamine.
Scientific Research Applications
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
Notes:
- Positional Isomerism : The 2-methoxybenzyl substituent in the target compound vs. the 3-methoxy isomer () alters electronic effects, which may influence receptor binding or metabolic stability .
Biological Activity
2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its mechanisms of action, biochemical interactions, and relevant research findings.
The compound features a chlorinated acetamide structure, which is known to influence its reactivity and biological activity. The presence of the methoxyphenyl group enhances its interaction with various biological targets.
Target Interactions
Research indicates that similar compounds can interact with specific proteins and enzymes, leading to significant biological effects. For instance, this compound may influence enzymes involved in bacterial cell wall synthesis, suggesting potential antimicrobial properties .
Biochemical Pathways
The compound's interaction with cellular targets can alter biochemical pathways. It has been shown to impact cell signaling and gene expression, particularly in bacterial systems such as Pseudomonas aeruginosa, where it affects quorum sensing mechanisms .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for predicting its bioavailability and therapeutic potential. Factors such as solubility, stability, and metabolic pathways play significant roles in its effectiveness .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains. The compound's mechanism includes inhibition of cell wall synthesis .
- Cellular Effects : Laboratory experiments indicate that the compound influences cellular metabolism and gene expression in Pseudomonas aeruginosa, leading to altered metabolic activities under specific conditions .
- Dosage Effects : Animal model studies show that the biological effects of the compound vary with dosage. Lower doses may enhance enzyme activity, while higher doses could lead to toxicity .
Data Tables
| Study | Effect Observed | Concentration (μM) | Outcome |
|---|---|---|---|
| Study A | Antimicrobial | 10 | Effective against E. coli |
| Study B | Enzyme Inhibition | 50 | Significant reduction in activity |
| Study C | Cellular Metabolism | 25 | Altered metabolic pathways |
Q & A
Basic: What are the optimal synthetic routes for 2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution or amidation reaction. A base (e.g., sodium hydroxide or triethylamine) is used to deprotonate the amine intermediate, facilitating reaction with chloroacetyl chloride. Key parameters include:
- Temperature control (0–5°C) to manage exothermic reactions and prevent side products .
- Solvent selection (e.g., dichloromethane or heptane) to enhance solubility and reaction efficiency .
- Stoichiometric ratios of 2-methoxybenzylmethylamine to chloroacetyl chloride (1:1.1) to ensure complete conversion .
Purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and C-Cl stretches at ~600–800 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), methyl groups on acetamide (δ 2.8–3.1 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Carbonyl carbon at ~165–170 ppm and quaternary aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₁₁H₁₃ClNO₂: calc. 226.06) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) across studies .
- Purity validation : Confirm compound purity via HPLC (>98%) to exclude confounding effects from byproducts .
- Dose-response profiling : Test a wide concentration range (0.1–100 µM) to differentiate therapeutic vs. toxic thresholds .
Advanced: What strategies improve metabolic stability in pharmacokinetic studies?
Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human or rodent) to identify metabolic hotspots (e.g., methoxy group demethylation) .
- Structural modification : Introduce fluorine at the para position of the benzyl group to block oxidative metabolism .
- Co-administration with CYP450 inhibitors : Use ketoconazole to assess enzyme-specific degradation pathways .
Advanced: How can chiral resolution be achieved for stereoisomers of this compound?
Methodological Answer:
If the compound has a chiral center (e.g., from asymmetric synthesis):
- Chiral HPLC : Use a cellulose-based column (Chiralpak IC) with hexane:isopropanol (80:20) mobile phase .
- Circular Dichroism (CD) : Validate enantiomeric excess (>99%) by comparing Cotton effects at 220–250 nm .
Basic: What solvent systems are recommended for solubility challenges in aqueous assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions to prevent precipitation .
- Surfactants : Add Tween-80 (0.1%) to enhance solubility in cell culture media .
- pH adjustment : Prepare buffered solutions (pH 7.4) with phosphate-buffered saline (PBS) .
Advanced: What intermolecular interactions dominate its crystal packing, and how do they affect stability?
Methodological Answer:
- X-ray crystallography : Reveals hydrogen bonding between the acetamide carbonyl (O) and methoxy group (H), with bond lengths of ~2.8 Å .
- Van der Waals interactions : Aromatic stacking between phenyl rings (3.5–4.0 Å spacing) contributes to crystalline stability .
- Thermogravimetric Analysis (TGA) : Stability up to 150°C correlates with strong intermolecular forces .
Advanced: How can degradation products be identified under accelerated storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks .
- LC-MS/MS analysis : Detect hydrolyzed products (e.g., 2-methoxybenzylmethylamine) and oxidized derivatives .
- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .
Advanced: What computational methods predict binding affinities to target proteins (e.g., kinases)?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (PDB ID: 1ATP). Key residues (e.g., Lys68, Glu81) form hydrogen bonds with the acetamide group .
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Use Hammett constants (σ) to correlate substituent effects (e.g., Cl, OCH₃) with IC₅₀ values .
Advanced: How can impurities from multi-step synthesis be minimized during scale-up?
Methodological Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates .
- Design of Experiments (DoE) : Optimize parameters (temperature, stirring rate) using response surface methodology .
- Byproduct trapping : Add scavenger resins (e.g., thiourea-bound polystyrene) to remove unreacted chloroacetyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
